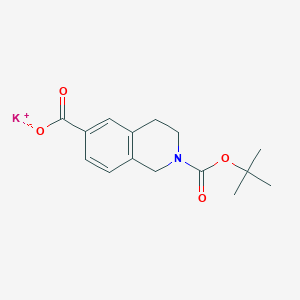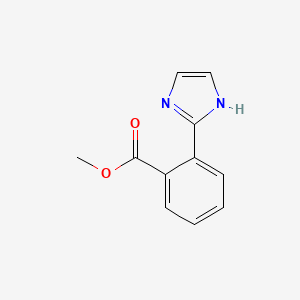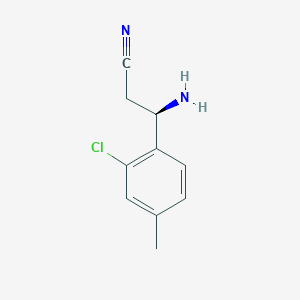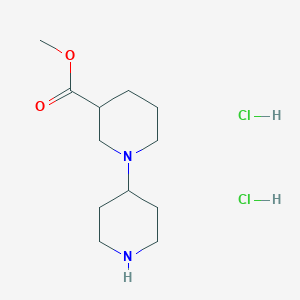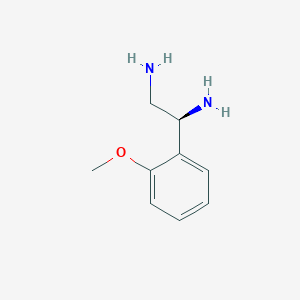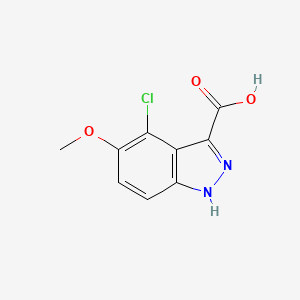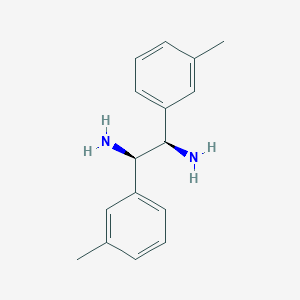
(1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C16H20N2This compound is characterized by the presence of two amine groups attached to a central ethane backbone, with two 3-methylphenyl groups attached to the carbon atoms adjacent to the amine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- typically involves the reaction of 3-methylbenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired (1R,2R) enantiomer. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-, (1R,2R)-: Similar structure but with 2-methylphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is unique due to its specific chiral configuration and the presence of 3-methylphenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development .
Eigenschaften
Molekularformel |
C16H20N2 |
|---|---|
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
(1R,2R)-1,2-bis(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
ZZCFHMGJMQEYQJ-HZPDHXFCSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)[C@H]([C@@H](C2=CC=CC(=C2)C)N)N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


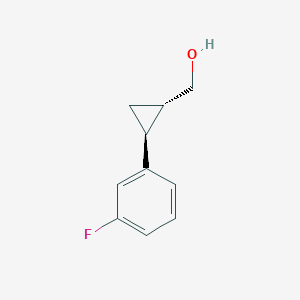
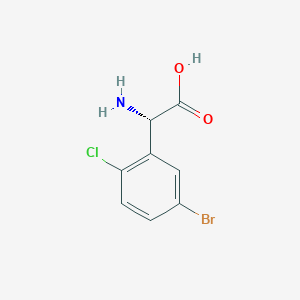

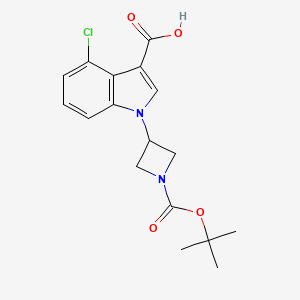
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
